molecular formula C33H23NO B13814060 1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one

1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one

Cat. No.: B13814060
M. Wt: 449.5 g/mol
InChI Key: OBDBSQFPEYKQKN-UHFFFAOYSA-N
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Description

1’,3’,3’-Triphenylspiro[9H-fluorene-9,2’-azetidin]-4’-one is a complex organic compound characterized by its unique spiro structure, which involves a fluorene and an azetidinone ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’,3’-Triphenylspiro[9H-fluorene-9,2’-azetidin]-4’-one typically involves a multi-step process. One common method includes the reaction of 9-diazo-9H-fluorene with diphenyldiazomethane through a 1,3-dipolar cycloaddition reaction . This reaction is carried out under controlled conditions to ensure regioselectivity and high yield.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale organic synthesis techniques, including the use of specialized reactors and purification systems to handle the complex reaction intermediates and final product.

Chemical Reactions Analysis

Types of Reactions: 1’,3’,3’-Triphenylspiro[9H-fluorene-9,2’-azetidin]-4’-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: TEMPO, 4-hydroxyTEMPO, 4-acetamidoTEMPO.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reagents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1’,3’,3’-Triphenylspiro[9H-fluorene-9,2’-azetidin]-4’-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’,3’,3’-Triphenylspiro[9H-fluorene-9,2’-azetidin]-4’-one involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Uniqueness: 1’,3’,3’-Triphenylspiro[9H-fluorene-9,2’-azetidin]-4’-one is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.

Properties

Molecular Formula

C33H23NO

Molecular Weight

449.5 g/mol

IUPAC Name

1,3,3-triphenylspiro[azetidine-4,9'-fluorene]-2-one

InChI

InChI=1S/C33H23NO/c35-31-32(24-14-4-1-5-15-24,25-16-6-2-7-17-25)33(34(31)26-18-8-3-9-19-26)29-22-12-10-20-27(29)28-21-11-13-23-30(28)33/h1-23H

InChI Key

OBDBSQFPEYKQKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C23C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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